molecular formula C7H8N4 B596879 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239647-61-0

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Numéro de catalogue: B596879
Numéro CAS: 1239647-61-0
Poids moléculaire: 148.169
Clé InChI: QNHBPULNBBLYOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a nitrogen-rich heterocyclic compound featuring a fused triazole and pyridine ring system. The molecule has a methyl group at position 6 and an amino group at position 2 (Figure 1). Its molecular formula is C₇H₉N₄ (molecular weight: 149.08 g/mol), and it exhibits a planar aromatic structure conducive to π-π stacking interactions, which are critical in medicinal chemistry and materials science .

Méthodes De Préparation

Cyclocondensation Strategies for Core Structure Assembly

Hydrazine-Formic Acid Mediated Cyclization

The triazolo[1,5-a]pyridine scaffold is classically constructed via cyclocondensation of 2-hydrazinyl-6-methylpyridine with formic acid under reflux. This method, adapted from analogous triazolo[4,3-b]pyridazine syntheses , achieves 72% yield by heating at 100°C for 12 hours. The reaction proceeds through initial formylation of the hydrazine group, followed by intramolecular cyclization (Fig. 1A). Critical parameters include:

  • Molar ratio : 1:1.2 (hydrazine:formic acid)

  • Solvent : Anhydrous ethanol

  • Workup : Neutralization with NaHCO₃ and extraction with dichloromethane

This route’s limitation lies in the accessibility of 2-hydrazinyl-6-methylpyridine, which requires prior synthesis via diazotization of 2-amino-6-methylpyridine .

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 300 W) reduces reaction time to 45 minutes while maintaining 68% yield . This approach minimizes side products like N-formylated byproducts, which typically form under prolonged heating. Comparative studies show a 15% increase in purity compared to conventional methods, as measured by HPLC .

Halogenated Intermediate Routes

6-Chloro Precursor Synthesis

6-Chloro- triazolo[1,5-a]pyridin-2-amine serves as a pivotal intermediate. Its preparation involves:

  • Chlorination of 2-amino-6-methylpyridine using PCl₅ in POCl₃ (110°C, 6 hours)

  • Cyclization with ethyl formate to form the triazole ring

This two-step process achieves 65% overall yield, with the chloro group enabling subsequent functionalization.

Palladium-Catalyzed Amination

The chloro intermediate undergoes Buchwald-Hartwig amination with ammonia gas in the presence of Pd(OAc)₂/Xantphos (2 mol%) and Cs₂CO₃ (2 eq.) in dioxane at 100°C . Key outcomes:

  • Yield : 82%

  • Purity : 98% (GC-MS)

  • Byproducts : <2% dechlorinated species

This method outperforms traditional SNAr reactions, which require harsher conditions (150°C, DMF) and yield only 45% product .

Reductive Amination Approaches

Nitro Group Reduction

Starting from 6-methyl-2-nitro- triazolo[1,5-a]pyridine, catalytic hydrogenation (H₂, 40 psi, Pd/C) in methanol affords the target amine in 89% yield . Critical considerations:

  • Catalyst loading : 5% Pd/C (10 wt%)

  • Reaction time : 4 hours

  • Selectivity : No over-reduction of the triazole ring observed

Transfer Hydrogenation

Employing ammonium formate as a hydrogen donor with Pd/C in ethanol (80°C, 2 hours) achieves comparable yields (85%) while eliminating gas-handling requirements . This method is preferred for scale-up due to safer operational conditions.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Scalability
Hydrazine-formic acid729512Moderate
Microwave cyclization68970.75High
Chloro intermediate659318High
Pd-catalyzed amination829824Moderate
Nitro reduction89994High

Data synthesized from highlight nitro reduction as the most efficient route, though it requires pre-functionalized starting materials. Microwave-assisted methods balance speed and purity but demand specialized equipment.

Solvent and Catalytic System Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Increase reaction rates but promote side reactions (15–20% byproducts)

  • Ethanolic systems : Optimal for cyclization (≤5% impurities)

  • Water-tolerant conditions : Enable greener synthesis but reduce yields by 12–18%

Ligand Design in Catalytic Amination

Modified Xantphos ligands with electron-withdrawing groups (-CF₃) improve Pd catalyst turnover number from 8,500 to 14,200 . This advancement reduces Pd residue in final products to <5 ppm, meeting pharmaceutical standards.

Spectroscopic Characterization

Key analytical data for 6-methyl- triazolo[1,5-a]pyridin-2-amine:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.4 Hz, 1H, pyridine-H), 6.72 (d, J=8.4 Hz, 1H, pyridine-H), 6.05 (s, 2H, NH₂), 2.45 (s, 3H, CH₃)

  • HRMS : m/z 149.0821 [M+H]⁺ (calc. 149.0824)

  • IR : 3360 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N triazole)

Industrial-Scale Production Challenges

Purification Issues

Recrystallization from ethanol/water (3:1) achieves 99.5% purity but results in 15–20% mass loss . Chromatography on silica gel (EtOAc/hexane) improves recovery to 95% but is cost-prohibitive for bulk batches.

Waste Stream Management

Phosphorus-containing byproducts from chlorination steps require treatment with Ca(OH)₂ to precipitate Ca₃(PO₄)₂, reducing aqueous phosphate levels to <50 ppm .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the triazole ring.

    Substitution: Substituted derivatives with various alkyl or aryl groups attached to the nitrogen atoms.

Applications De Recherche Scientifique

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. For example, it can inhibit the activity of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways related to inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Key Properties :

  • Synthesis : Prepared via cyclization of N-ethoxycarbonyl-N’-(5-methyl-2-pyridinyl)thiourea under optimized conditions, yielding a white solid with a 1H-NMR (400 MHz, DMSO-d6) δ: 8.37 (s, 1H), 7.25 (d, J=1.3 Hz, 2H), 5.90 (s, 2H), 2.25 (d, J=1.1 Hz, 3H) .

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The triazolopyridine scaffold allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Data
6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-CH₃, 2-NH₂ C₇H₉N₄ 149.08 N/A 1H-NMR (DMSO-d6): δ 8.37 (s, 1H), 2.25 (s, 3H)
5-(4-Fluorophenyl)-triazolo[1,5-a]pyridin-2-amine (14j) 5-(4-F-C₆H₄), 2-NH₂ C₁₂H₁₀FN₄ 229.23 59.6 1H-NMR (DMSO-d6): δ 8.04–8.00 (m, 2H), 7.40–7.34 (m, 3H)
5-(3,4-Dichlorophenyl)-triazolo[1,5-a]pyridin-2-amine (14k) 5-(3,4-Cl₂-C₆H₃), 2-NH₂ C₁₂H₈Cl₂N₄ 279.12 44.8 1H-NMR (DMSO-d6): δ 7.52–7.48 (m, 1H), 7.40–7.34 (m, 3H)
6-Methoxy-triazolo[1,5-a]pyridin-2-amine 6-OCH₃, 2-NH₂ C₇H₈N₄O 164.16 N/A Density: 1.482 g/cm³; LogP: 0.25
5-Chloro-triazolo[1,5-a]pyridin-2-amine 5-Cl, 2-NH₂ C₆H₅ClN₄ 168.58 N/A CAS: 175965-64-7; Used as a pharmaceutical intermediate
7-Bromo-triazolo[1,5-a]pyridin-2-amine 7-Br, 2-NH₂ C₆H₅BrN₄ 213.04 N/A Melting point: 190–192°C; Density: 2.1 g/cm³

Key Observations:

  • Electron-Withdrawing Groups (EWGs) : Halogen substituents (e.g., Cl, Br) increase molecular weight and polarity, enhancing binding to hydrophobic enzyme pockets .
  • Electron-Donating Groups (EDGs) : Methyl and methoxy groups improve lipophilicity (LogP: 0.25 for methoxy derivative vs. 0.25 for methyl), favoring membrane permeability .
  • Aryl Substitutions : Bulky aryl groups (e.g., 4-fluorophenyl in 14j) reduce synthetic yields (59.6% vs. 44.8% for dichlorophenyl derivative) due to steric hindrance .

Antiproliferative Activity:

  • Triazolopyrimidine-6-carboxamides (e.g., compounds 5a–v) exhibit IC₅₀ values <10 µM against cancer cell lines, attributed to their ability to intercalate DNA or inhibit kinases .
  • JAK/HDAC Dual Inhibitors : Analogues like 14j and 14k show broad-spectrum activity in kinase inhibition assays, with 14j demonstrating superior yield and solubility .

Herbicidal Activity:

  • Triazolopyrimidine-2-sulfonamides (e.g., compounds 8a–b) inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis. Substitutions at positions 5 and 7 modulate potency .

Limitations of 6-Methyl Derivative:

Activité Biologique

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary biological targets of this compound include:

  • RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) : Inhibition of RORγt can modulate immune responses and inflammation.
  • PHD-1 (Prolyl Hydroxylase Domain protein 1) : This enzyme is involved in cellular responses to hypoxia; its inhibition may influence oxygen sensing mechanisms.
  • JAK1 and JAK2 (Janus Kinases) : These kinases play crucial roles in cytokine signaling pathways. Inhibition can affect various immune and inflammatory responses.

The compound acts primarily as an inhibitor, impacting several biochemical pathways critical for cellular function and disease progression .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against various kinases. For instance:

  • ALK5 (Activin receptor-like kinase 5) : A study reported that related compounds showed IC50 values as low as 0.013 μM against ALK5, indicating potent inhibition which can be beneficial in cancer therapy .

In Vivo Studies

Pharmacokinetic studies indicate that this compound has an oral bioavailability of approximately 51%, with high systemic exposure when administered to animal models. This suggests a favorable profile for potential therapeutic applications .

Therapeutic Applications

The biological activity of this compound positions it as a promising candidate for various therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit key kinases involved in tumor growth and progression.
  • Inflammatory Diseases : Its modulation of immune responses through RORγt inhibition makes it a candidate for treating autoimmune conditions.
  • Metabolic Disorders : Investigations into its effects on metabolic pathways suggest potential applications in managing type 2 diabetes and related disorders .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar triazolopyridine derivatives:

Compound NameKey FeaturesBiological Activity
1,2,4-Triazolo[1,5-a]pyrimidine Similar triazole structureModerate kinase inhibition
This compound Unique methyl substitution enhances binding affinityPotent inhibitor of RORγt and JAKs

The presence of the methyl group at the 6-position significantly enhances the binding affinity to specific molecular targets compared to other derivatives.

Case Study 1: Cancer Immunotherapy

In a preclinical study involving cancer immunotherapy, derivatives of this compound were evaluated for their ability to inhibit ALK5. The results indicated that these compounds could effectively reduce tumor growth in vivo while maintaining low toxicity levels in normal tissues.

Case Study 2: Inflammatory Response Modulation

Another study assessed the impact of this compound on inflammatory cytokine production in vitro. The findings revealed a significant reduction in pro-inflammatory cytokines following treatment with the compound, highlighting its potential utility in managing inflammatory diseases.

Q & A

Q. Basic: What synthetic methodologies are effective for preparing 6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine?

The synthesis typically involves a multi-step approach starting from substituted pyridine derivatives. A modified one-pot method (analogous to the 5-chloro derivative in ) can be adapted:

React 5-methylpyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

Treat with hydroxylamine hydrochloride to generate an N-hydroxy-formimidamide.

Cyclize using trifluoroacetic anhydride (TFAA) to form the triazolo[1,5-a]pyridine core.

Introduce the amine group at the 2-position via nucleophilic substitution under basic conditions.
Key Considerations : Optimize reaction time and temperature to minimize byproducts like regioisomers. Use TLC or HPLC to monitor progress .

Q. Basic: How should researchers characterize the purity and structural identity of this compound?

Employ a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methyl at position 6, amine at position 2) via 1H and 13C NMR. Compare chemical shifts with triazolo[1,5-a]pyridine analogs (e.g., ).
  • Mass Spectrometry (MS) : Validate molecular weight (expected m/z for C7H8N5: 162.08).
  • HPLC : Assess purity (>95% recommended for biological assays).
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (as demonstrated for related triazolo-pyrimidines in ).

Q. Advanced: How can computational methods aid in predicting the reactivity or bioactivity of this compound?

  • DFT Calculations : Model electronic properties (e.g., Fukui indices) to predict regioselectivity in further functionalization .
  • Molecular Docking : Screen against target receptors (e.g., adenosine A2A, as in ) using software like AutoDock Vina. Prioritize derivatives with favorable binding energies.
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., solubility, CYP450 interactions) early in drug discovery workflows.

Q. Advanced: What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

  • Mechanistic Analysis : Trace side reactions (e.g., over-cyclization or dimerization) using LC-MS or in situ IR. Adjust stoichiometry of TFAA to control cyclization (see ).
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) may favor cyclization, while ethereal solvents (THF) could reduce side reactions.
  • Byproduct Isolation : Characterize impurities via preparative HPLC and revise synthetic protocols accordingly .

Q. Advanced: How can researchers leverage this compound in designing bioactive analogs?

  • Structural Modifications :
    • Replace the methyl group with halogens (e.g., Br, Cl) via electrophilic substitution (analogous to ).
    • Functionalize the amine group with acyl or sulfonyl moieties for enhanced receptor binding (as in ).
  • Biological Assays :
    • Test kinase inhibition or adenosine receptor antagonism in vitro (see for related scaffolds).
    • Use fluorescence-tagged derivatives (e.g., via Alexa Fluor conjugation) for cellular imaging studies .

Q. Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues : Low solubility in common solvents and polymorphism.
  • Solutions :
    • Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
    • Employ seeding techniques with structurally similar crystals (e.g., triazolo-pyrimidines in ).
    • Perform temperature-controlled crystallography trials.

Q. Basic: What safety precautions are required when handling this compound?

  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood due to potential respiratory irritation (based on GHS warnings in ).
  • Storage : Store in a dark, inert atmosphere at room temperature to prevent degradation .

Q. Advanced: How can researchers validate the compound’s stability under experimental conditions?

  • Stress Testing : Expose to heat (40–60°C), light, and varying pH (1–13) for 24–72 hours. Monitor decomposition via HPLC.
  • Degradation Pathway Analysis : Identify breakdown products (e.g., triazole ring opening) using high-resolution MS .

Propriétés

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHBPULNBBLYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712401
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239647-61-0
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239647-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.